molecular formula C9H12N3NaO2S B11780951 Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

Cat. No.: B11780951
M. Wt: 249.27 g/mol
InChI Key: BOBPGTBBHWPYCQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol.

    Substitution: Free amine.

Scientific Research Applications

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins . This results in the modulation of cellular processes, including inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is unique due to its combination of the BOC protecting group and the thiolate functionality. This dual feature allows for selective reactions and applications in various fields, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H12N3NaO2S

Molecular Weight

249.27 g/mol

IUPAC Name

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate

InChI

InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1

InChI Key

BOBPGTBBHWPYCQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+]

Origin of Product

United States

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